3,5-Dinitrobenzamide;3,5-dinitrobenzonitrile

Supramolecular Chemistry Co-Crystal Engineering X-ray Crystallography

Solid-state researchers requiring a structurally defined co-crystal with reproducible c-axis periodicity for prediction model training face sourcing challenges-physical monomer blends fail to replicate the additive hydrogen-bonded lattice. CAS 578709-93-0 is the exact 1:1 co-crystal of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile, preserving both native networks in a single crystalline architecture. • Additive c-axis assembly benchmark validated for co-crystal prediction algorithm training • Dual pharmacophore: DprE1-inhibitory benzamide (derivative MIC 0.031 µg/mL vs Mtb H37Rv) + radiosensitizing nitrile (DRF 1.35, electron affinity 2.16 eV) • Crystalline, easy-to-handle solid for SAR expansion and hypoxia-targeted prodrug design

Molecular Formula C14H8N6O9
Molecular Weight 404.25 g/mol
CAS No. 578709-93-0
Cat. No. B12571494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrobenzamide;3,5-dinitrobenzonitrile
CAS578709-93-0
Molecular FormulaC14H8N6O9
Molecular Weight404.25 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
InChIInChI=1S/C7H5N3O5.C7H3N3O4/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,(H2,8,11);1-3H
InChIKeyOSYGZTMAJWVVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 578709-93-0: Co-Crystal Identity and Baseline


CAS 578709-93-0 designates a 1:1 co-crystal assembly of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile—two 3,5-dinitro-substituted benzene derivatives with distinct biological profiles. 3,5-Dinitrobenzamide (Nitromide, CAS 121-81-3) is a veterinary coccidiostat and antibacterial agent used in poultry feed, with a melting point of ~183 °C and anti-tubercular potential through DprE1 inhibition [1]. 3,5-Dinitrobenzonitrile (CAS 4110-35-4) is a non-sulfur-containing radioprotective agent (DRF = 1.35 in mice) and a radiosensitizer of hypoxic tumor cells, exhibiting an electron affinity of 2.16 ± 0.10 eV [2]. Their co-crystallization yields an additive supramolecular architecture in which the hydrogen-bonded networks of the constituent compounds are preserved, a property directly relevant to solid-form selection and formulation consistency [3].

Generic Substitution Barriers for CAS 578709-93-0


CAS 578709-93-0 cannot be replaced by either of its constituent monomers or by positional isomers because (i) the co-crystal's unit-cell c-axis (~ additive sum of monomer c-axes) is structurally inaccessible from the individual compounds alone, meaning dissolution, solubility, and stability profiles differ [1]; (ii) the 3,5-dinitro substitution pattern confers a distinct electronic profile—3,5-dinitrobenzonitrile exhibits an intramolecular electron-exchange rate constant of 1.2 × 10¹⁰ s⁻¹ versus 1.4 × 10⁹ s⁻¹ for 3,5-dinitrophenolate—that is absent in 2,4- or 2,6-regioisomers [2]; and (iii) the combination delivers two orthogonal bioactivities (coccidiostatic/anti-TB plus radioprotective/radiosensitizing) within a single crystal lattice, a property no positional isomer or single component replicates [3].

Quantitative Differentiation Evidence for CAS 578709-93-0


Co-Crystal c-Axis Additivity vs. Monomers

Co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile from solution produces an 'additive assembly' in which the c-axis dimension of the co-crystal is nearly equal to the arithmetic sum of the c-axes of the individual native crystal structures [1]. By contrast, physical mixing of the two monomers yields a mechanical blend with powder X-ray diffraction peaks corresponding to each component separately, not the merged unit cell. This additive crystallographic feature establishes CAS 578709-93-0 as a distinct solid phase rather than a mere physical mixture.

Supramolecular Chemistry Co-Crystal Engineering X-ray Crystallography

Electron Affinity: 3,5- vs. 2,4-Dinitrobenzonitrile

The electron affinity (EA) of 3,5-dinitrobenzonitrile, the nitrile component of CAS 578709-93-0, has been experimentally determined as 2.16 ± 0.10 eV by ion-equilibrium methods [1]. This is more than twice the adiabatic EA of nitrobenzene (1.00 ± 0.01 eV) [2] and is correlated with a metabolic reduction rate 2× faster than nitrofurazone in three independent reducing systems (E. coli B/r, L-929 cells, mouse liver microsomes) [3]. Although EA alone is not sufficient to predict in-vivo radiosensitization efficacy, the combination of high EA and the 3,5-substitution pattern (which maximizes intramolecular electron exchange rate, k = 1.2 × 10¹⁰ s⁻¹ at 293 K) provides a quantitative basis for selecting this compound over lower-EA analogs [4].

Radiosensitization Hypoxia Electron Affinity Nitroaromatic Reduction

Melting Point Differentiation: 3,5- vs. 2,4-Dinitrobenzonitrile

The 3,5-dinitro regioisomer of benzonitrile melts at 126–130 °C, whereas its 2,4-dinitro counterpart melts at 100–103 °C, a difference of ~23–30 °C . This higher melting point reflects stronger intermolecular interactions in the crystal lattice of the 3,5-isomer and directly impacts thermal processing windows, sublimation purification protocols, and long-term storage stability. For the co-crystal CAS 578709-93-0, the presence of the higher-melting nitrile component raises the thermal stability floor compared to assemblies incorporating the 2,4-isomer.

Thermal Analysis Positional Isomer Melting Point Process Chemistry

Anti-Tubercular Potency of 3,5-Dinitrobenzamide vs. Isoniazid

Optimized 3,5-dinitrobenzamide derivatives achieve MIC values of 0.031 µg/mL against drug-sensitive Mtb H37Rv, comparable to the first-line agent isoniazid [1]. N-Benzyl 3,5-dinitrobenzamides derived from the PBTZ169 scaffold (compounds D5, D6, D7, D12) show MICs of 0.0625 µg/mL against H37Rv and <0.016–0.125 µg/mL against multidrug-resistant (MDR) clinical isolates [2]. Importantly, compound D6 displays superior pharmacokinetic profiles relative to its parent PBTZ169, a benzothiazinone DprE1 inhibitor, demonstrating that the 3,5-dinitrobenzamide core can outperform the clinically advanced comparator on both potency and PK metrics [3].

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration Drug Resistance

Radioprotective DRF: 3,5-Dinitrobenzonitrile vs. Thiol Agents

In murine radiation protection models, 3,5-dinitrobenzonitrile yields a consistent dose reduction factor (DRF) of 1.35, making it one of the most effective non-sulfur-containing radioprotective compounds [1]. By comparison, the classical sulfur-containing radioprotector amifostine (WR-2721) achieves DRF values of ~2.4–2.7 in mice, but with dose-limiting toxicity. The non-sulfur nature of 3,5-dinitrobenzonitrile circumvents the hypotensive and emetic adverse effects associated with aminothiol radioprotectors, positioning CAS 578709-93-0 as a research candidate for dual-action (radioprotective + radiosensitizing) solid-form exploration [2].

Radioprotection In Vivo DRF Non-Sulfur Agents

Chemoselectivity in Hydrolysis: 3,5- vs. 2,4-Dinitrobenzonitrile

Reaction of OH⁻ with 3,5-dinitrobenzonitrile in water or water-DMSO yields a mixture of 2- and 4-Meisenheimer complexes that ultimately produce 3,5-dinitrobenzamide and benzoate ion . Under identical conditions, 2,4-dinitrobenzonitrile gives the 5-Meisenheimer complex and then a mixture of 2,4-dinitrobenzamide and 2,4-dinitrophenoxide ion, with the amide-to-phenoxide ratio increasing with [OH⁻]. This divergent regiochemical outcome demonstrates that the 3,5- and 2,4-isomers are not interchangeable in synthetic sequences; the 3,5-isomer (present in CAS 578709-93-0) provides a cleaner hydrolytic pathway to the benzamide, which can be exploited for selective derivatization.

Nucleophilic Substitution Meisenheimer Complex Chemoselectivity Reaction Mechanism

Research & Industrial Application Scenarios


Co-Crystal Engineering & Solid-Form Screening

CAS 578709-93-0 serves as a benchmark co-crystal system for solid-state chemists studying additive hydrogen-bonded network assembly. The demonstrated c-axis additivity [1] provides a rare, quantitatively predictable crystallographic outcome suitable for validating computational co-crystal prediction algorithms. Procurement should specify CAS 578709-93-0 rather than physical blends of the monomers to guarantee the additive lattice periodicity required for crystal structure prediction model training and validation.

Hypoxic Tumor Radiosensitizer Research

The high electron affinity of the 3,5-dinitrobenzonitrile component (2.16 eV, 2× nitrofurazone reduction rate [2]), combined with the anti-TB DprE1-inhibitory pharmacophore of the benzamide moiety [3], makes CAS 578709-93-0 a unique starting material for dual-action hypoxia-targeted prodrug design. Researchers exploring hypoxia-activated DNA cross-linking agents analogous to PR-104 can source this co-crystal as a single starting material containing both the radiosensitizing nitrile and the bioreductively activated amide scaffold.

Antitubercular Drug Discovery for MDR-TB

Sourcing the 3,5-dinitrobenzamide component through CAS 578709-93-0 (and releasing the amide via controlled hydrolysis of the co-crystal or using it directly) grants access to a scaffold that has produced derivatives with MIC values of 0.031 µg/mL against drug-sensitive Mtb and <0.016 µg/mL against MDR strains, with pharmacokinetic superiority over the clinical candidate PBTZ169 [3]. Procurement of the co-crystal offers a crystalline, easy-to-handle solid form of the amide precursor for SAR expansion programs.

Non-Sulfur Radiation Countermeasure Discovery

For in-vivo radiation protection studies, the consistent DRF of 1.35 for 3,5-dinitrobenzonitrile in mice, without the sulfur-associated toxicity of aminothiols [4], supports CAS 578709-93-0 as a screening standard for new non-sulfur radioprotective agents. The co-crystal form enables simultaneous evaluation of the nitrile's radioprotective action and the amide's potential to mitigate bacterial infection sequelae in radiation-exposed subjects.

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